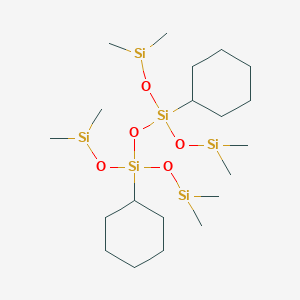

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane

Descripción general

Descripción

“1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane” is a molecular agent primarily employed in biomedical investigations . Its utility extends to the syntheses of therapeutics tailored for psychiatric maladies and neurodegenerative conditions, due to its intrinsic neuromodulatory attributes .

Molecular Structure Analysis

The linear formula of “this compound” is [[HSi(CH3)2O]2Si(C6H11)]2O . The molecular weight is 539.12 .Physical And Chemical Properties Analysis

The refractive index (n20/D) of “this compound” is 1.44 (lit.) . The density is 0.958 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Polysiloxanes

This compound plays a crucial role in the synthesis of terminal Si–H irregular tetra-branched star polysiloxanes. In a study, the terminal Si–H bonds were modified via Pt-catalyzed hydrosilylation with unsaturated epoxides to yield tetra-branched star polydimethylsiloxanes with terminal epoxide groups. These materials were then crosslinked to form PDMS films, indicating the utility of this compound in creating advanced siloxane-based materials with potential applications in coatings, sealants, and elastomers (Cai & Weber, 2004).

Sol-Gel Chemistry of Organotrialkoxysilanes

In another research context, the sol-gel chemistry of organotrialkoxysilanes was studied to understand their gel-forming capacity through sol-gel processes. This study helps in elucidating the effects of various substituents on silicon in the sol-gel process, which is fundamental in designing siloxane network polymers with tailored properties for diverse applications (Loy et al., 2000).

Crystal Structure of Disiloxanes

The synthesis and crystal structure analysis of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol provide insights into the structural aspects of disiloxane derivatives. X-ray crystallography revealed specific molecular conformations and intermolecular interactions, which are critical for understanding the reactivity and potential applications of these compounds in materials science and polymer chemistry (Suyama et al., 2007).

Safety and Hazards

When handling “1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Propiedades

InChI |

InChI=1S/C20H46O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h19-20H,9-18H2,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALVNFIIACJLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1CCCCC1)(O[Si](C)C)O[Si](C2CCCCC2)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662323 | |

| Record name | PUBCHEM_45052136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302912-36-3 | |

| Record name | PUBCHEM_45052136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane in a lithium-ion battery electrolyte?

A1: This compound, when added to the electrolyte solution of a lithium secondary battery, has been shown to improve several key performance characteristics []. These improvements include:

Q2: What is the typical concentration range of this compound used in the electrolyte?

A2: The research suggests that an optimal concentration range for this compound in the electrolyte solution is between 0.2-4 wt% []. This concentration range is believed to provide a balance between performance improvement and other electrolyte properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1500258.png)

![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)

![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)